tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine
Description
Properties
Molecular Formula |
C9H17F2N |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H17F2N/c1-8(2,3)12-6-7-4-9(10,11)5-7/h7,12H,4-6H2,1-3H3 |
InChI Key |
MUTUKSHGANPMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1CC(C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material and Intermediate Formation
The core of the compound, 3,3-difluorocyclobutane , can be synthesized via fluorination of cyclobutane derivatives . A common approach involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a key intermediate, which is accessible through reaction of sulfur tetrafluoride with cyclobutylcarboxylic acids . This method is well-established and yields poly-substituted CF₃-cyclobutane compounds efficiently.
Key Reaction: Sulfur Tetrafluoride-Mediated Fluorination
- Reaction Conditions : Carboxylic acids are reacted with sulfur tetrafluoride at elevated temperatures (~100°C) under controlled conditions to generate the corresponding 3,3-difluorocyclobutane carboxylic acids or esters.
- Reaction Scheme :
Cyclobutylcarboxylic acid + Sulfur tetrafluoride → 3,3-Difluorocyclobutane carboxylic acid derivatives
- Yield & Compatibility : The process exhibits good yields (up to 80%) and tolerates various functional groups, including nitro, halogens, and esters.
Conversion to Amine Precursors
The carboxylic acid derivatives can be transformed into amino compounds via reduction or amide formation , followed by reduction of the amide to the amine.
Functionalization to Tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine
Synthesis of the Methylamine Intermediate
- Method : The 3,3-difluorocyclobutane carboxylic acid is converted to a methylamine derivative through amide formation with ammonia or primary amines , followed by reduction .
- Typical reagents :
- Ammonia (NH₃) or primary amines for amide formation.
- Reducing agents such as sodium borohydride or LiAlH₄ for reduction to the amine.
Introduction of the tert-Butyl Group
- Method : The tert-butyl group can be introduced via alkylation of a suitable amine precursor with tert-butyl halides (e.g., tert-butyl bromide or chloride).
- Reaction Conditions :
- Use of base catalysts such as potassium carbonate or cesium carbonate .
- Solvent : Acetone or DMF at reflux temperatures.
Final Assembly
- The methylamine derivative bearing the 3,3-difluorocyclobutyl group is reacted with tert-butyl halides to afford the target compound:
[3,3-Difluorocyclobutyl]-methylamine + tert-butyl halide → this compound
Alternative Synthetic Routes
Direct Nucleophilic Substitution
- Starting from 3,3-difluorocyclobutane with a suitable leaving group (e.g., halogen), a nucleophilic substitution with tert-butylamine can be employed.
Multistep Modular Synthesis
- Employing ethyl 3,3-difluorocyclobutanecarboxylate as an intermediate, followed by hydrolysis , conversion to aldehyde or alcohol , and subsequent amination .
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Key Steps | Yield | Remarks |
|---|---|---|---|---|---|
| Sulfur tetrafluoride fluorination | Cyclobutylcarboxylic acid | Sulfur tetrafluoride | Fluorination to form 3,3-difluorocyclobutane derivatives | 70-80% | Efficient, tolerated functional groups |
| Amide formation + reduction | Carboxylic acid derivatives | Ammonia / NH₃, NaBH₄ | Amide formation, reduction to amine | 60-75% | Versatile for various derivatives |
| Alkylation with tert-butyl halides | Methylamine derivative | tert-Butyl bromide | Nucleophilic substitution | 65-80% | Straightforward, high selectivity |
| Direct nucleophilic substitution | Halogenated cyclobutane | tert-Butylamine | SN2 reaction | 50-70% | Requires suitable leaving groups |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a primary amine .
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of fluorine substitution on biological activity. Fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of bioactive molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of novel materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl[(3,3-difluorocyclobutyl)methyl]carbamate
- tert-Butyl[(3,3-difluorocyclobutyl)methyl]ether
- tert-Butyl[(3,3-difluorocyclobutyl)methyl]sulfide
Uniqueness
tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine is unique due to the presence of both a tert-butyl group and a difluorocyclobutyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a tert-butyl group attached to a cyclobutane ring with difluoromethyl substitution. The structural formula can be represented as follows:
This unique structure contributes to its lipophilicity and metabolic stability, which are critical factors in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. For instance, the compound has been evaluated for its ability to modulate P2Y1 receptor activity, which plays a significant role in platelet aggregation and thrombus formation .
Pharmacological Effects
- Antithrombotic Activity : The compound has been investigated for its potential use as a selective antagonist for the P2Y1 receptor, which could lead to therapeutic applications in preventing thrombotic events .
- Antifungal Properties : In comparative studies with structurally similar compounds, it was found that analogs of this compound exhibited antifungal activity against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method indicated that while the original drug showed some potency, modifications enhanced certain bioactive properties .
Study 1: P2Y1 Receptor Modulation
A study conducted on the effects of various adenosine bisphosphate analogs on P2Y1 receptor activation demonstrated that this compound could inhibit receptor-mediated phospholipase C activation in turkey erythrocyte membranes. This inhibition was concentration-dependent and suggested potential therapeutic implications for managing cardiovascular diseases .
Study 2: Antifungal Activity Assessment
In assessing antifungal activities, this compound was compared with other antifungal agents. The results indicated that while it maintained some efficacy against fungal strains, the introduction of fluorinated substituents improved its overall bioactivity profile. This study highlights the importance of structural modifications in enhancing therapeutic effectiveness .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
